molecular formula C7H7F2NO B6251582 2-(2,6-difluoropyridin-4-yl)ethan-1-ol CAS No. 1283717-50-9

2-(2,6-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B6251582
CAS No.: 1283717-50-9
M. Wt: 159.1
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Description

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is a fluorinated pyridine derivative featuring a hydroxyl-terminated ethyl chain attached to the 4-position of a pyridine ring substituted with fluorine atoms at the 2 and 6 positions. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can enhance stability, modulate solubility, and influence intermolecular interactions.

Properties

CAS No.

1283717-50-9

Molecular Formula

C7H7F2NO

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of 2,6-Dichloropyridine with Potassium Fluoride

As detailed in US4071521A , 2,6-difluoropyridine is synthesized via nucleophilic substitution of 2,6-dichloropyridine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO). Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature180–190°CHigher rates at ≥185°C
KF Stoichiometry110–115% of theoreticalAvoids excess unreacted KF
Stirring Rate≥50 rpm (baffled)Enhances mixing efficiency
HF Impurities<0.01 g/100 g KFMinimizes side reactions

Under these conditions, the reaction achieves >80% conversion within 6–8 hours, with DMSO acting as both solvent and stabilizer to prevent pyridine degradation.

Challenges in Regioselective Fluorination

Fluorination at the 2- and 6-positions is favored due to the electron-withdrawing nature of the pyridine nitrogen, which activates ortho and para positions for nucleophilic attack. However, competing hydrolysis or incomplete substitution necessitates rigorous drying of KF and solvents.

Functionalization of the 4-Position with an Ethanol Group

With the 2,6-difluoropyridine core synthesized, introducing the ethanol moiety at the 4-position requires careful selection of coupling or substitution strategies.

Palladium-Catalyzed Cross-Coupling Reactions

A Suzuki-Miyaura coupling between 4-bromo-2,6-difluoropyridine and a boronic acid derivative is a promising route:

  • Synthesis of 4-Bromo-2,6-difluoropyridine

    • Direct bromination of 2,6-difluoropyridine using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator) yields the 4-bromo derivative.

    • Typical conditions: 80–100°C in CCl₄, 12–24 hours, 60–70% yield.

  • Coupling with 2-Hydroxyethylboronic Acid

    • Reaction of 4-bromo-2,6-difluoropyridine with 2-hydroxyethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture.

    • Yields: 50–65%, with purification via column chromatography.

Grignard Addition to 4-Acylpyridine Intermediates

An alternative pathway involves ketone reduction :

  • Synthesis of 4-Acetyl-2,6-difluoropyridine

    • Friedel-Crafts acylation of 2,6-difluoropyridine with acetyl chloride and AlCl₃. Limited by poor reactivity of the electron-deficient pyridine ring.

    • Alternative: Directed ortho-metalation using LDA followed by quenching with acetyl chloride (20–30% yield).

  • Reduction to Ethanol Derivative

    • NaBH₄ reduction of the acetyl group yields this compound.

    • Conditions: Methanol solvent, 0°C to room temperature, 85–90% conversion.

Alternative Synthetic Routes and Industrial Considerations

One-Pot Fluorination and Functionalization

Recent advances explore simultaneous fluorination and side-chain introduction:

  • Example : Reacting 2,6-dichloro-4-vinylpyridine with KF in sulfolane at 160°C, followed by hydroboration-oxidation to install the ethanol group.

  • Yield: 40–50%, with challenges in controlling vinyl group reactivity.

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling, as demonstrated in CN111303045A , where methanol and 1,2-dichloroethane are recovered via distillation, reducing costs by 20–30%.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Suzuki Coupling50–65ModerateHigh
Grignard Addition20–30LowLow
One-Pot Fluorination40–50HighModerate

The Suzuki coupling offers the best balance of yield and scalability, though it requires expensive palladium catalysts. Industrial applications may favor one-pot methods despite lower yields due to streamlined workflows .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized based on pyridine substitution patterns and functional group variations:

  • Non-fluorinated Pyridine Ethanol: 2-(Pyridin-4-yl)ethan-1-ol lacks fluorine substituents, resulting in reduced electronegativity and altered hydrogen-bonding capacity compared to the difluoro derivative.
  • Monofluorinated Pyridine Ethanol: 2-(2-Fluoropyridin-4-yl)ethan-1-ol has a single fluorine atom, offering intermediate electronic effects between non-fluorinated and 2,6-difluoro variants.
  • YTK-A76: A structurally distinct ethanol derivative with a benzyloxybenzyl aminoethoxy group (synthesized in the provided evidence, yield: 39.1% ). Unlike the target compound, YTK-A76 features bulky aromatic substituents, significantly increasing lipophilicity.

Physicochemical Properties

Compound Substituents Solubility (Predicted) Melting Point (°C) LogP (Estimated)
2-(2,6-Difluoropyridin-4-yl)ethanol 2,6-difluoro on pyridine Moderate (aqueous) 120–125* 1.2
2-(Pyridin-4-yl)ethanol No fluorine High (aqueous) 90–95 0.5
YTK-A76 Benzyloxybenzyl aminoethoxy Low (organic solvents) 150–155 4.8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-difluoropyridin-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Synthetic Routes : Begin with halogenated pyridine precursors (e.g., 2,6-difluoropyridine) and employ nucleophilic substitution or Grignard reactions to introduce the ethanol moiety. For example, coupling 2,6-difluoropyridine with ethylene oxide under catalytic conditions may yield the target compound.
  • Optimization : Adjust reaction temperature (60–80°C), use anhydrous solvents (THF or DMF), and employ catalysts like palladium or copper complexes to enhance yield. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine positioning and ethanol group integration.
  • Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch, ~3300 cm1^{-1}) and C–F bonds (1100–1000 cm1^{-1}).
  • X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using programs like SHELXL, which is robust for small-molecule refinement .

Q. How can researchers ensure purity during the isolation of this compound?

  • Methodological Answer :

  • Purification Steps :

Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals.

  • Purity Validation : Combine GC-MS for volatile impurities and HPLC for non-volatile contaminants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the fluorine atoms on pyridine may act as leaving groups.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Software Tools : Gaussian or ORCA for DFT; GROMACS for MD .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives like this compound?

  • Methodological Answer :

  • Data Triangulation :

Assay Reproducibility : Standardize conditions (pH, temperature, cell lines) across labs.

Structural Analog Comparison : Compare activity with analogs (e.g., 1-(2,5-difluoropyridin-4-yl)ethan-1-ol) to identify substituent effects.

Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .

Q. How can researchers optimize reaction pathways to minimize byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use GC-MS or 19F^{19}\text{F}-NMR to identify side products (e.g., di- or tri-substituted pyridines).
  • Kinetic Control : Lower reaction temperature to favor mono-substitution.
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent oxidation during synthesis .

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